![molecular formula C7H13NO B14039760 2-Oxaspiro[3.4]octan-6-amine](/img/structure/B14039760.png)
2-Oxaspiro[3.4]octan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[34]octan-6-amine is a chemical compound characterized by a spirocyclic structure, which includes an oxygen atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.4]octan-6-amine can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.4]octan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted spirocyclic compounds. These products are often characterized by their unique structural and functional properties .
Scientific Research Applications
2-Oxaspiro[3.4]octan-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.4]octan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Similar in structure but contains a nitrogen atom instead of an oxygen atom.
6-Oxaspiro[3.4]octan-2-amine: Another spirocyclic compound with different positioning of the amine group
Uniqueness
2-Oxaspiro[3.4]octan-6-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-oxaspiro[3.4]octan-6-amine |
InChI |
InChI=1S/C7H13NO/c8-6-1-2-7(3-6)4-9-5-7/h6H,1-5,8H2 |
InChI Key |
HJMSCSOWXAKBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1N)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


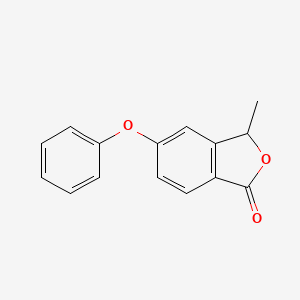
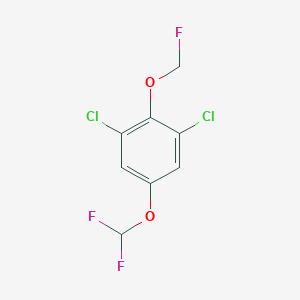
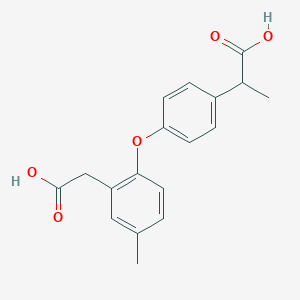

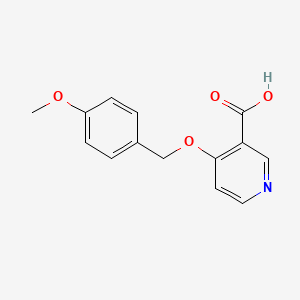
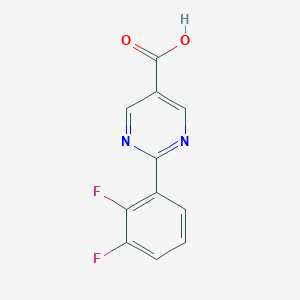

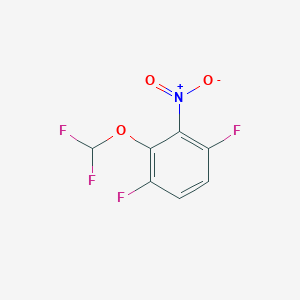
![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)

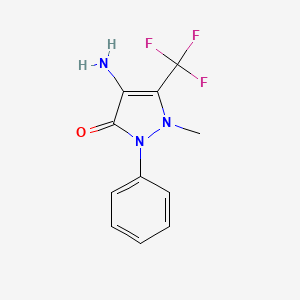
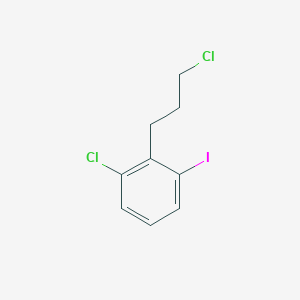
![1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid](/img/structure/B14039738.png)
![13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine](/img/structure/B14039739.png)
